

# EBI-2511: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of the Structure, Properties, and Mechanism of the EZH2 Inhibitor **EBI-2511** 

#### **Abstract**

EBI-2511 is a potent and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma.[1] Developed through a scaffold hopping approach based on the clinical compound EPZ-6438, EBI-2511 exhibits a novel benzofuran core structure.[1] This document provides a comprehensive technical overview of EBI-2511, summarizing its chemical structure, physicochemical and biological properties, mechanism of action, and detailed experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of EZH2 inhibition.

#### **Chemical Structure and Identification**

**EBI-2511** is a synthetic organic compound with a complex heterocyclic structure. Its systematic IUPAC name is N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide.



| Identifier        | Value                                                                                                                                                         |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide |  |
| Synonyms          | EBI2511, Compound 34                                                                                                                                          |  |
| CAS Number        | 2098546-05-3                                                                                                                                                  |  |
| Molecular Formula | C34H48N4O4                                                                                                                                                    |  |
| Molecular Weight  | 576.77 g/mol                                                                                                                                                  |  |
| SMILES            | CCN(C1CCOCC1)c1cc2oc(cc2c(C(=O)NCc2c(C)cc(C)[nH]c2=O)c1CC)C1CCN(CC1)C(C)C                                                                                     |  |
| InChI Key         | Not readily available                                                                                                                                         |  |

# **Physicochemical Properties**

Detailed experimental data on some physicochemical properties of **EBI-2511**, such as melting point, boiling point, and pKa, are not widely available in the public domain. However, some properties have been reported or can be predicted.

| Property      | Value                                                   | Source       |
|---------------|---------------------------------------------------------|--------------|
| Appearance    | Solid                                                   | [2]          |
| Solubility    | DMSO: 5 mg/mL (8.67 mM)                                 | [2]          |
| Melting Point | No data available                                       |              |
| Boiling Point | No data available                                       | _            |
| pKa           | No data available                                       | <del>-</del> |
| Storage       | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2]          |



# **Biological Properties and Mechanism of Action**

**EBI-2511** is a highly potent inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] By inhibiting EZH2, **EBI-2511** leads to a decrease in global H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.

## In Vitro Activity

**EBI-2511** has demonstrated potent enzymatic and cellular activity against both wild-type and mutant forms of EZH2.

| Assay Type                          | Cell Line / Enzyme     | IC50   |
|-------------------------------------|------------------------|--------|
| Enzymatic Activity                  | EZH2 (mutant A677G)    | 4.0 nM |
| Cellular Activity (H3K27me3 levels) | Pfeiffer (EZH2 mutant) | 6.0 nM |
| Cellular Proliferation              | WSU-DLCL2              | 55 nM  |

# In Vivo Activity and Pharmacokinetics

**EBI-2511** has shown significant in vivo efficacy in preclinical tumor models and possesses favorable pharmacokinetic properties that support oral administration.[1]

Pharmacokinetic Parameters in Preclinical Models[1]

| Species | Dose (p.o.) | AUC₀-t (ng/mL·h) | Bioavailability (%) |
|---------|-------------|------------------|---------------------|
| Rat     | 5 mg/kg     | 239              | 9                   |
| Mouse   | 10 mg/kg    | 774              | 16                  |

In Vivo Efficacy in Pfeiffer Xenograft Model[1]



| Treatment Group      | Dose (oral, once daily) | Tumor Growth Inhibition (%)             |
|----------------------|-------------------------|-----------------------------------------|
| EBI-2511             | 10 mg/kg                | 28                                      |
| EBI-2511             | 30 mg/kg                | 83                                      |
| EBI-2511             | 100 mg/kg               | 97                                      |
| EPZ-6438 (reference) | 100 mg/kg               | Not specified, but inferior to EBI-2511 |

# **Signaling Pathway**

The primary signaling pathway affected by **EBI-2511** is the EZH2-mediated gene silencing pathway. By inhibiting EZH2, **EBI-2511** disrupts the catalytic activity of the PRC2 complex, leading to a reduction in H3K27 trimethylation and subsequent derepression of target genes.





Click to download full resolution via product page

Caption: EZH2 signaling pathway and its inhibition by EBI-2511.



# **Experimental Protocols**

The following are summaries of the key experimental protocols used in the discovery and characterization of **EBI-2511**, as described in the primary literature.[1]

# Synthesis of EBI-2511

A detailed, multi-step synthesis of **EBI-2511** (referred to as compound 34 in the publication) is provided in the supporting information of Lu et al., 2018.[1] The synthesis involves the construction of the benzofuran core, followed by the addition of the piperidine and pyridone moieties through a series of coupling and functional group manipulation reactions.

# **EZH2 Enzymatic Assay**

The inhibitory activity of **EBI-2511** against the mutant EZH2 A677G enzyme was determined using a biochemical assay. The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. The reaction is incubated with the enzyme, substrate, and varying concentrations of the inhibitor. The amount of incorporated radioactivity is then quantified to determine the IC<sub>50</sub> value.

# Cellular H3K27me3 Assay

The effect of **EBI-2511** on cellular H3K27 trimethylation was assessed in the Pfeiffer cell line, which harbors an EZH2 activating mutation. Cells were treated with different concentrations of **EBI-2511** for a specified period. Subsequently, histone proteins were extracted from the cell lysates, and the levels of H3K27me3 were quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

## Pharmacokinetic (PK) Studies

Pharmacokinetic studies were conducted in rats and mice to evaluate the oral bioavailability and other PK parameters of **EBI-2511**. The compound was administered intravenously (i.v.) and orally (p.o.) to different groups of animals. Blood samples were collected at various time points post-administration, and the plasma concentrations of **EBI-2511** were determined by liquid chromatography-mass spectrometry (LC-MS).

# In Vivo Antitumor Efficacy Study



The in vivo antitumor activity of **EBI-2511** was evaluated in a Pfeiffer cell line xenograft model in immunocompromised mice.





Click to download full resolution via product page

Caption: Workflow for the in vivo xenograft study of **EBI-2511**.

#### Conclusion

**EBI-2511** is a novel, potent, and orally active EZH2 inhibitor with a distinct benzofuran scaffold. It demonstrates significant in vitro and in vivo activity against cancer cells harboring EZH2 mutations. The data presented in this technical guide, including its chemical and biological properties, mechanism of action, and detailed experimental methodologies, provide a valuable resource for researchers and drug developers in the field of oncology and epigenetic therapeutics. Further investigation into the clinical potential of **EBI-2511** is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. EBI-2511 | Histone Methyltransferase | TargetMol [targetmol.com]
- To cite this document: BenchChem. [EBI-2511: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585093#ebi-2511-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com